molecular formula C16H17ClN6O2S B6427074 2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide CAS No. 2034353-19-8

2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6427074
CAS No.: 2034353-19-8
M. Wt: 392.9 g/mol
InChI Key: DPAWEZROKUXUON-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a sulfonamide, a benzene ring, a pyrrolidine ring, and a triazolo-pyridazine ring. Sulfonamides are known for their antibacterial properties . The benzene ring is a common aromatic structure in many organic compounds. Pyrrolidine is a saturated five-membered ring with one nitrogen atom , and triazolo-pyridazine is a fused ring system containing nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. Typically, reactions could occur at the functional groups, such as the sulfonamide or the nitrogen in the rings .

Mechanism of Action

Target of Action

The primary target of F6524-5462 is the CDK (Cyclin-Dependent Kinase) . CDKs are a group of protein kinases that play significant roles in cell cycle regulation .

Mode of Action

F6524-5462 acts as a CDK inhibitor . It binds to the active site of the CDK enzyme, preventing the enzyme from phosphorylating its substrate. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDKs by F6524-5462 affects the cell cycle regulation pathway . CDKs are crucial for the transition between different phases of the cell cycle. By inhibiting CDKs, F6524-5462 can halt the cell cycle, preventing cell proliferation .

Pharmacokinetics

It is known that the compound is administered orally . The absorption, distribution, metabolism, and excretion (ADME) properties of F6524-5462, which impact its bioavailability, are currently under investigation.

Result of Action

The inhibition of CDKs by F6524-5462 leads to cell cycle arrest . This can result in the inhibition of cell proliferation, which may be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Properties

IUPAC Name

2-chloro-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2S/c17-12-5-1-2-6-13(12)26(24,25)18-11-16-20-19-14-7-8-15(21-23(14)16)22-9-3-4-10-22/h1-2,5-8,18H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAWEZROKUXUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNS(=O)(=O)C4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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